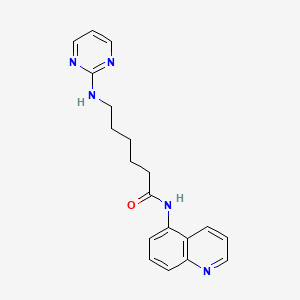
5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chloro, dichlorophenyl, ethylsulfonyl, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,5-dichlorophenylamine.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or dichlorophenyl positions using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,5-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3,5-dichlorophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3,5-dichlorophenyl)-2-(butylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds with different alkyl sulfonyl groups.
Properties
Molecular Formula |
C13H10Cl3N3O3S |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl3N3O3S/c1-2-23(21,22)13-17-6-10(16)11(19-13)12(20)18-9-4-7(14)3-8(15)5-9/h3-6H,2H2,1H3,(H,18,20) |
InChI Key |
LLUINRQFSJICCO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12161040.png)
![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one](/img/structure/B12161048.png)
![N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12161049.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161056.png)
![N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161058.png)
![5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12161066.png)
![N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B12161074.png)
![N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161079.png)
![N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide](/img/structure/B12161081.png)

![methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate](/img/structure/B12161086.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B12161090.png)

![8-(2-hydroxyethylamino)-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B12161128.png)
